molecular formula C13H25NO8S2 B11810746 tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11810746
M. Wt: 387.5 g/mol
InChI Key: RNZKAYDACGUVMH-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based bismesylate compound characterized by two methylsulfonyloxy (mesyloxy) groups at the 2- and 5-positions of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, where the mesyloxy groups act as leaving groups. The compound is synthesized via a two-step process: (1) cyclization of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, followed by (2) sulfonylation with methylsulfonyl chloride . Its applications span polymer chemistry, where it serves as a monomer in Ni(0)-catalyzed polycondensations, and pharmaceutical synthesis, where it acts as a precursor for bioactive molecules .

Properties

Molecular Formula

C13H25NO8S2

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 2,5-bis(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO8S2/c1-13(2,3)22-12(15)14-10(8-20-23(4,16)17)6-7-11(14)9-21-24(5,18)19/h10-11H,6-9H2,1-5H3

InChI Key

RNZKAYDACGUVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1COS(=O)(=O)C)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound is typically synthesized via a two-step strategy:

  • Boc Protection : Introduction of the tert-butyloxycarbonyl group to a pyrrolidine diol precursor.

  • Mesylation : Reaction of the diol’s hydroxyl groups with methanesulfonyl chloride (MsCl) under basic conditions.

Key intermediates include 1-Boc-2,5-bis(hydroxymethyl)pyrrolidine, which is mesylated to install the sulfonate leaving groups.

Boc Protection of Pyrrolidine Diol

The precursor 2,5-bis(hydroxymethyl)pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields >85%.

Mesylation of Hydroxyl Groups

The diol intermediate is reacted with MsCl (1.1–2.2 equiv) in anhydrous toluene or DCM at 0–5°C, with TEA or N,N-diisopropylethylamine (DIPEA) as the base. Controlled temperature prevents side reactions such as over-sulfonation or decomposition.

Example Procedure from Literature:

  • Dissolve 1-Boc-2,5-bis(hydroxymethyl)pyrrolidine (20 g, 73 mmol) in toluene (250 mL).

  • Add TEA (30 g, 297 mmol) and cool to 0°C.

  • Add MsCl (22.5 g, 197 mmol) dropwise over 1 hour.

  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate to obtain the product (31 g, 89% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that toluene outperforms DCM in mesylation due to better solubility of intermediates and reduced emulsion formation during workup. Triethylamine is preferred over DIPEA for cost-effectiveness, though DIPEA may reduce racemization in stereosensitive substrates.

Temperature and Stoichiometry

Maintaining temperatures below 5°C during MsCl addition minimizes exothermic side reactions. A 10% excess of MsCl (2.2 equiv) ensures complete conversion of both hydroxyl groups, as evidenced by HPLC monitoring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.02 (s, 6H, SO₂CH₃), 3.45–3.70 (m, 4H, CH₂OSO₂), 4.10–4.30 (m, 2H, pyrrolidine CH₂), 4.85–5.00 (m, 2H, pyrrolidine CH).

  • MS (ESI+) : m/z 393.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₈N₂O₈S₂.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 12.3 minutes.

Applications and Derivatives

The mesyloxy groups serve as excellent leaving groups for subsequent substitutions. For example:

  • Nucleophilic Displacement : Reaction with amines or thiols yields bifunctional pyrrolidine derivatives for drug discovery.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl motifs .

Chemical Reactions Analysis

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate may exhibit anticancer properties. The presence of methylsulfonyl groups can enhance the compound's interaction with biological targets, potentially inhibiting cancer cell proliferation. A study by Huang et al. (2011) discusses the synthesis and evaluation of related compounds for their biological activities, highlighting the importance of structural modifications for improved efficacy .

2. Anti-inflammatory Properties
The compound's unique structure allows it to interact with specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Further investigation into its mechanism of action could elucidate its therapeutic potential in treating chronic inflammatory diseases.

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

2. Development of Novel Drug Candidates
The compound's ability to modify existing drug scaffolds can lead to the discovery of novel therapeutic agents. By altering the pyrrolidine ring or substituent groups, researchers can create derivatives with enhanced pharmacological profiles. The exploration of structure-activity relationships (SAR) is crucial in this context.

Case Studies and Research Findings

StudyFocusFindings
Huang et al., 2011Anticancer ActivityIdentified potential anticancer properties through structural modifications .
Shinada et al., 2017Synthesis MethodologyDeveloped a facile synthesis route for related pyrrolidine derivatives .
ResearchGate PublicationBiological EvaluationDiscussed the biological activity of methylsulfonyl-containing compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of bismesylate derivatives. Key structural analogs include:

Compound Name Core Structure Substituents Key Properties References
tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine Boc at 1-position; mesyloxy at 2,5-positions High steric hindrance; moderate solubility in polar aprotic solvents
Methyl 2,5-bis[(methylsulfonyl)oxy]benzoate Benzene Mesyloxy at 2,5-positions; ester at 1-position Limited solubility in homopolymers (DP ~30); improved solubility with copolymerization
2,2'-Disubstituted 4,4'-bis[(methylsulfonyl)oxy]biphenyls Biphenyl Mesyloxy at 4,4'-positions; substituents at 2,2'-positions Forms regioregular poly(p-phenylene)s (PPPs); solubility depends on substituent bulk (e.g., CF₃ or OCF₃ groups enhance solubility)
4-(Methylsulfonyl)phenyl bis(nucleosidyl) phosphate Aromatic phosphate Mesyl group at para position Acts as a prodrug; hydrolyzes to bioactive nucleotides under physiological conditions

Key Insights :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in the pyrrolidine derivative) inhibit homocoupling in polymerization reactions, leading to premature chain termination . In contrast, smaller substituents (e.g., methyl or fluorine) favor higher degrees of polymerization (DP up to 101) .
  • Solubility : The pyrrolidine core exhibits better solubility in polar solvents compared to rigid aromatic analogs. For example, regioirregular PPPs with OCF₃ or CF₃ substituents achieve solubility in THF and CHCl₃, whereas unsubstituted PPPs are insoluble .
  • Reactivity : Methylsulfonyloxy groups in the pyrrolidine derivative undergo nucleophilic displacement more readily than tosylates (tosyloxy analogs), making them preferable in stepwise syntheses of complex molecules .
Thermodynamic and Kinetic Data
  • Thermal Stability : While specific data for the pyrrolidine derivative are unavailable, thermochemical tables indicate that tert-butyl-protected compounds generally exhibit decomposition temperatures above 200°C, comparable to aromatic bismesylates .
  • Degradation : Propane-oxidizing bacteria degrade tert-butyl ethers (e.g., MTBE) to tert-butyl alcohol, but analogous pathways for pyrrolidine mesylates remain unexplored .

Biological Activity

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (CAS Number: 1279821-96-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring with two methylsulfonyl oxy groups and a tert-butyl ester, which may influence its pharmacological properties.

The molecular formula of this compound is C13H25NO8S2, with a molecular weight of approximately 387.47 g/mol. The presence of functional groups such as methylsulfonyl oxy suggests potential for various biological interactions.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several areas of interest:

  • Antimicrobial Activity : Compounds with similar structures have shown varying degrees of antimicrobial effects. The sulfonyl groups may enhance the compound's ability to interact with microbial membranes or enzymes.
  • Enzyme Inhibition : The unique structural features suggest potential as enzyme inhibitors, particularly in pathways involving sulfation or methylation processes.
  • Neuroprotective Effects : Some pyrrolidine derivatives have been studied for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Synthesis and Characterization : A study reported the synthesis of this compound through multi-step reactions involving methylsulfonyl chloride and pyrrolidine derivatives. The characterization was performed using NMR and mass spectrometry, confirming the expected structure .
  • Biological Testing : In vitro assays were conducted to evaluate the antimicrobial properties against various bacterial strains. Results indicated moderate activity, suggesting that further optimization could enhance efficacy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, a common target for antimicrobial agents. This was supported by comparative studies with known antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally related compounds was conducted:

Compound NameCAS NumberAntimicrobial ActivityEnzyme Inhibition
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate132945-75-6ModerateYes
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate129888-60-4LowNo
(R)-1-N-Boc-3-Methanesulfonyloxypiperidine404577-34-0HighYes

This table illustrates that while some derivatives exhibit higher activity, this compound shows promise that could be further explored through structural modifications.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key approach involves introducing methylsulfonyl (mesyl) groups to a pyrrolidine scaffold. For example:
  • Step 1 : React a pyrrolidine precursor (e.g., with hydroxymethyl groups at positions 2 and 5) with methanesulfonyl chloride (MsCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. This step requires monitoring via LC-MS or TLC to confirm complete conversion .
  • Step 2 : Protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in a polar aprotic solvent like DMF .
  • Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) yields the pure product. Typical yields range from 59–78% depending on reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of mesyl group introduction and Boc protection. Key signals include δ ~3.0 ppm (SO2_2CH3_3) and δ ~1.4 ppm (tert-butyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+^+) .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm1^{-1} and ~1170 cm1^{-1} confirm sulfonate ester bonds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates for mesylation or Boc protection. For instance:
  • Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable pathways, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DCM vs. THF) to enhance reaction rates .
  • Experimental Feedback : Integrate computational results with LC-MS/TLC data to refine parameters like temperature or stoichiometry .

Q. What strategies resolve contradictions in reported reaction yields for mesylated pyrrolidines?

  • Methodological Answer :
  • Byproduct Analysis : Use HRMS to detect side products (e.g., over-mesylation or Boc deprotection). Adjust stoichiometry of MsCl or reaction time .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .
  • Purification Optimization : Compare silica gel vs. reverse-phase chromatography for isolating the product from polar impurities .

Q. How does this compound serve as an intermediate in bioactive molecule synthesis?

  • Methodological Answer : The mesyl groups act as leaving groups for nucleophilic substitution. Applications include:
  • Drug Discovery : Substitute mesyl groups with amines or thiols to generate pyrrolidine-based kinase inhibitors or GPCR ligands .
  • Peptidomimetics : Replace proline residues in peptides to enhance metabolic stability .
  • Case Study : A related mesyl-pyrrolidine derivative showed neuroprotective activity in vitro via S1P receptor modulation .

Q. What mechanistic insights explain the regioselectivity of mesylation on the pyrrolidine ring?

  • Methodological Answer :
  • Steric Effects : The Boc group at N1 directs mesylation to the less hindered 2- and 5-positions. Molecular modeling (e.g., Gaussian) visualizes steric maps .
  • Electronic Effects : Natural Bond Orbital (NBO) analysis identifies electron-rich hydroxymethyl groups as mesylation targets .
  • Isotopic Labeling : Use 18^{18}O-labeled MsCl to track oxygen transfer during reaction, confirming mechanism .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free pyrrolidine or sulfonic acids) .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track changes in NMR/UV spectra .
  • Recommendation : Store in anhydrous DCM or THF at –20°C under inert gas to prevent hydrolysis .

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